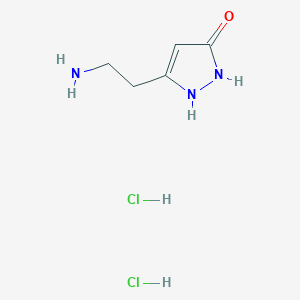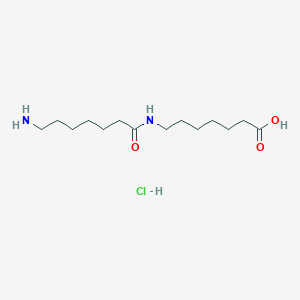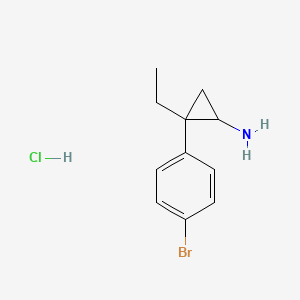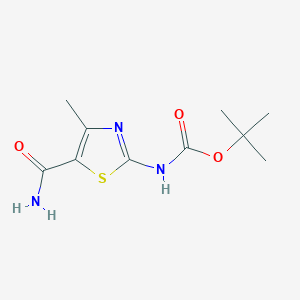
tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl carbamates, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular formula of “tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate” is C10H15N3O3S. The molecular weight is 257.31 g/mol.Chemical Reactions Analysis
The Boc group in compounds like tert-butyl carbamates is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Carbamate derivatives exhibit significant interest in crystallography and molecular structure analysis. For instance, the study of two carbamate derivatives revealed an intricate interplay of strong and weak hydrogen bonds, contributing to the understanding of molecular assembly and pseudo symmetry in crystal structures (Das et al., 2016). These insights are crucial for designing molecules with specific packing properties in solid-state materials.
Application in Organic Light Emitting Diodes (OLEDs)
- Research on donor-acceptor-donor compounds containing carbazole donors and acceptors of varying strength has led to the development of luminescent organic materials. A particular compound with tert-butyl groups introduced to the carbazole ring showed high photoluminescence quantum yield and was identified as a promising candidate for application in OLEDs (Rybakiewicz et al., 2020). This research contributes to the advancement of materials science, specifically in the fabrication of high-efficiency lighting and display technologies.
Excited-State Intramolecular Proton Transfer (ESIPT)
- The reversible type of excited-state intramolecular proton transfer (ESIPT) in molecules based on the thiazolo[5,4-d]thiazole moiety, and its application in white organic light emitting diodes (WOLEDs), showcases the potential of these molecules in tuning emission from blue to yellow via white-light luminescence (Zhang et al., 2016). This research highlights the importance of molecular design in achieving desired luminescent properties for applications in lighting and display technologies.
Antimicrobial Activity
- Tert-butyl carbazate derivatives have been studied for their antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents. The synthesis and evaluation of various derivatives underscore the relationship between chemical structure and biological activity (Ghoneim & Mohamed, 2013). This research is pivotal for the pharmaceutical industry in identifying novel compounds with antimicrobial properties.
Eigenschaften
IUPAC Name |
tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-5-6(7(11)14)17-8(12-5)13-9(15)16-10(2,3)4/h1-4H3,(H2,11,14)(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVMUCKJVUECKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



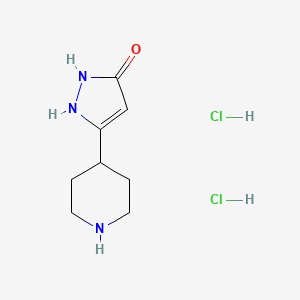
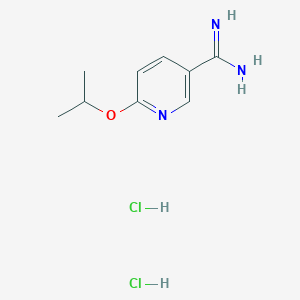
amine hydrochloride](/img/structure/B1378614.png)
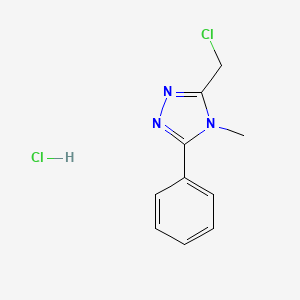
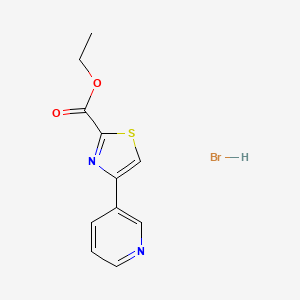
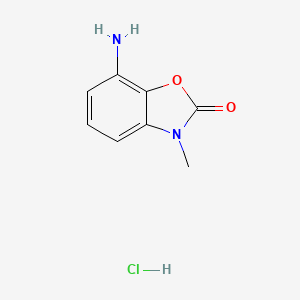
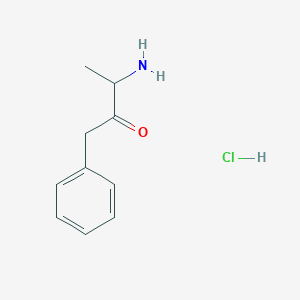
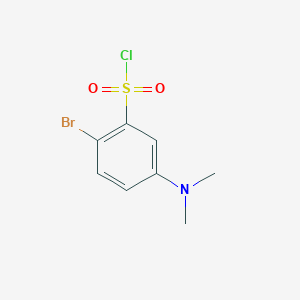
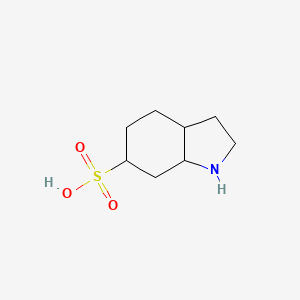
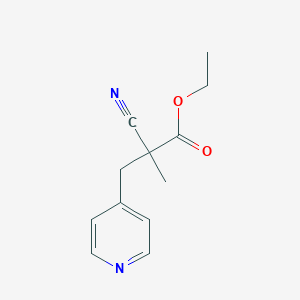
![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1378629.png)
